molecular formula C10H10FNO B7863416 3-Fluoro-4-propoxybenzonitrile

3-Fluoro-4-propoxybenzonitrile

Cat. No.: B7863416
M. Wt: 179.19 g/mol
InChI Key: PCSZVODSUCBKGA-UHFFFAOYSA-N
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Description

3-Fluoro-4-propoxybenzonitrile: is an organic compound with the molecular formula C10H10FNO It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the third position and a propoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-propoxybenzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorobenzonitrile with propyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The use of catalysts and phase transfer agents can further improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-propoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of 3-fluoro-4-propoxybenzaldehyde or 3-fluoro-4-propoxybenzoic acid.

    Reduction: Formation of 3-fluoro-4-propoxybenzylamine.

Scientific Research Applications

3-Fluoro-4-propoxybenzonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Agriculture: Explored for its use in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-propoxybenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The fluoro and propoxy groups influence the reactivity and selectivity of the compound in these reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

    3-Fluoro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a propoxy group.

    3-Fluoro-4-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of a propoxy group.

    4-Fluorobenzonitrile: Lacks the propoxy group, making it less versatile in certain reactions.

Uniqueness: 3-Fluoro-4-propoxybenzonitrile is unique due to the presence of both fluoro and propoxy groups, which provide a balance of electronic and steric effects. This makes it a valuable intermediate in organic synthesis, offering a combination of reactivity and selectivity that is not easily achieved with other similar compounds.

Properties

IUPAC Name

3-fluoro-4-propoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSZVODSUCBKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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